

# JNJ-26489112: An Investigational Anticonvulsant - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JNJ-26489112** is an investigational anticonvulsant drug developed by Johnson & Johnson. Designed as a potential successor to topiramate for the treatment of epilepsy, its clinical development was ultimately discontinued. While the precise mechanism of action of **JNJ-26489112** remains unknown, clinical studies have provided valuable insights into its pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes the available data on **JNJ-26489112**, presenting a comprehensive overview of its clinical trial performance, particularly in the context of photosensitive epilepsy, and discusses its known characteristics.

### Introduction

**JNJ-26489112**, chemically identified as (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide, was developed with the aim of providing an improved therapeutic profile over existing antiepileptic drugs (AEDs) like topiramate. A key design feature of **JNJ-26489112** was its lack of activity against carbonic anhydrase, an enzyme inhibited by topiramate and associated with some of its adverse effects[1]. Despite promising initial evaluations, the clinical trial for its use in major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no new development has been reported since[1].



## **Pharmacodynamics**

The primary evidence for the anticonvulsant activity of **JNJ-26489112** comes from a placebo-controlled, exploratory study in patients with photosensitive epilepsy. This study evaluated the drug's ability to suppress the photoparoxysmal-EEG response (PPR), an abnormal electroencephalogram response to intermittent photic stimulation (IPS).

### **Efficacy in Photosensitive Epilepsy**

A positive response was defined as a reduction of the standardized photosensitive range (SPR) in at least three out of four consecutive time points in at least one eye condition compared to baseline. Complete suppression was defined as the disappearance of an IPS-induced PPR. The study demonstrated a dose-dependent effect on PPR suppression.

Table 1: Pharmacodynamic Response of **JNJ-26489112** in Patients with Photosensitive Epilepsy[2]

| Dose (mg) | Number of Patients with a Positive Response | Number of Patients with<br>Complete Suppression of<br>SPR |
|-----------|---------------------------------------------|-----------------------------------------------------------|
| 1000      | 3/4                                         | 0/4                                                       |
| 2000      | 3/4                                         | 1/4                                                       |
| 3000      | 2/3                                         | 2/3                                                       |

### **Pharmacokinetics**

The pharmacokinetic profile of **JNJ-26489112** was characterized in the same study of patients with photosensitive epilepsy. Plasma concentrations of the drug were measured following single oral doses.

## **Absorption and Distribution**

Following oral administration, **JNJ-26489112** reached maximum plasma concentrations (Cmax) in a time frame (tmax) that was similar across different dose levels. Plasma exposure, as measured by Cmax, increased proportionally with the administered dose.



Table 2: Pharmacokinetic Parameters of JNJ-26489112 (Single Oral Dose)[2]

| Dose (mg) | Median tmax (hours) | Approximate Mean Cmax<br>(μg/mL) |
|-----------|---------------------|----------------------------------|
| 1000      | 3.73 - 5.04         | 16                               |
| 2000      | 3.73 - 5.04         | 28                               |
| 3000      | 3.73 - 5.04         | 42                               |

### Metabolism

While detailed metabolism studies are not publicly available, a completed Phase 1 clinical trial (NCT01147887) was designed to assess the effect of multiple-dose **JNJ-26489112** on cytochrome P450 enzymes using a 3-probe substrate drug combination in healthy subjects[3]. The results of this study would provide critical information on the drug's potential for drug-drug interactions. Another Phase 1 study (NCT01949610) aimed to investigate the absorption, metabolism, and excretion of 14C-labeled **JNJ-26489112** after a single oral dose in healthy male subjects[3].

## Safety and Tolerability

In the clinical trial with photosensitive epilepsy patients, single oral doses of **JNJ-26489112** were generally well-tolerated. The most frequently reported adverse events (occurring in >10% of participants) were mild in nature.

Table 3: Most Frequent Adverse Events[2]

| Adverse Event |
|---------------|
| Headache      |
| Dizziness     |
| Nausea        |



Co-administration of **JNJ-26489112** did not appear to affect the concentrations of other concomitant AEDs[2].

# Experimental Protocols Study in Patients with Photosensitive Epilepsy

Objective: To evaluate the activity of **JNJ-26489112** in patients with photosensitive epilepsy and to determine the doses that result in the reduction or complete suppression of the intermittent photic stimulation (IPS) induced photoparoxysmal-EEG response (PPR).

Study Design: A multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study.

Participants: 12 adult patients (3 male, 9 female) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.

#### Procedure:

- Day 1 (Baseline): Patients received a single oral dose of a placebo. Standardized IPS was performed under three eye conditions (open, during closure, and closed) for up to 12 hours post-dose to establish the baseline standardized photosensitive range (SPR).
- Day 2 (Treatment): Patients received a single oral dose of JNJ-26489112. The initial cohort
  of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up to
  a maximum of 3000 mg. Standardized IPS was repeated as on Day 1.
- Day 3 (Washout): Patients received a second single oral dose of a placebo, and the IPS procedure was repeated.

#### Data Collection:

- Electroencephalogram (EEG) data were recorded to determine the SPR at each time point.
- Blood and plasma samples were collected for pharmacokinetic analysis of JNJ-26489112 and to measure the concentrations of any concurrent AEDs.
- Safety and tolerability were assessed throughout the study.



# Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow for the clinical trial of JNJ-26489112 in photosensitive epilepsy.

### **Discussion and Conclusion**

**JNJ-26489112** demonstrated clear pharmacodynamic activity as an anticonvulsant in a human model of photosensitive epilepsy. The dose-proportional pharmacokinetics and generally good tolerability at single doses were promising for its continued development. However, the discontinuation of its clinical development program means that the full therapeutic potential and the underlying mechanism of action of **JNJ-26489112** will likely remain incompletely understood.

The lack of a known molecular target or a defined signaling pathway is a significant gap in the understanding of this compound. Without further preclinical studies on receptor binding, ion channel modulation, or effects on neurotransmitter systems, its mechanism of action can only be inferred as being distinct from that of topiramate, given its lack of carbonic anhydrase inhibition.

For drug development professionals, the case of **JNJ-26489112** highlights the challenges in CNS drug discovery, where promising clinical activity may not be sufficient for continued



development in the absence of a well-defined mechanism of action or in the face of shifting portfolio priorities. For researchers, the available data provide a foundation for understanding the clinical pharmacology of a novel chemical entity with anticonvulsant properties, even if its story remains unfinished.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JNJ-26489112 Wikipedia [en.wikipedia.org]
- 2. Evaluation of JNJ-26489112 in patients with photosensitive epilepsy: a placebo-controlled, exploratory study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-26489112 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [JNJ-26489112: An Investigational Anticonvulsant A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#jnj-26489112-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com